molecular formula C13H18BFO2 B1334157 2-(4-Fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 815631-56-2

2-(4-Fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1334157
CAS No.: 815631-56-2
M. Wt: 236.09 g/mol
InChI Key: HHWOQSZBVGPYMH-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C13H18BFO2 and its molecular weight is 236.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Derivatives and Their Inhibitory Activity : Spencer et al. (2002) described the synthesis of derivatives of 2-(4-Fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and their inhibitory activity against serine proteases, including thrombin (Spencer, Burd, Goodwin, Mérette, Scully, Adatia, & Deadman, 2002).

  • Structural Analysis and DFT Study : Huang et al. (2021) performed a structural analysis and Density Functional Theory (DFT) study on boric acid ester intermediates related to this compound. Their research included X-ray diffraction, spectroscopy, and mass spectrometry to confirm the structure of the compounds (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).

  • Synthesis of Stilbenes and Polyenes for Material Applications : Das et al. (2015) synthesized novel derivatives and used them for creating boron-containing polyene systems, potentially useful as new materials for LCD technology and as therapeutics for neurodegenerative diseases (Das, Mahalingam, Das, Hosmane, & Evans, 2015).

  • Development of Fluorescent Probes : Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes based on this compound for the detection of hydrogen peroxide (H2O2), demonstrating its potential in biochemical sensing applications (Lampard, Sedgwick, Sun, Filer, Hewins, Kim, Yoon, Bull, & James, 2018).

  • Preparative Synthesis for Propargylation Reagents : Fandrick et al. (2012) developed a scalable process for preparing a key propargylation reagent from this compound, indicating its utility in organic synthesis (Fandrick, Roschangar, Kim, Hahm, Cha, Kim, Yoo, Kim, Reeves, Song, Tan, Qu, Haddad, Shen, Grinberg, Lee, Yee, & Senanayake, 2012).

  • Asymmetric Aldol Reactions : Boldrini et al. (1987) explored the use of a chiral precursor of this compound in asymmetric aldol reactions, contributing to the field of chiral synthesis (Boldrini, Lodi, Tagliavini, Trombini, & Umani-Ronchi, 1987).

Mechanism of Action

The mechanism of action of this compound would depend on its application. In a Suzuki-Miyaura reaction, for example, the boronic ester would undergo transmetallation with a palladium catalyst to form a new carbon-carbon bond .

Future Directions

The utility of boronic esters in organic synthesis is well-established, and research continues into developing new reactions and improving existing methodologies . The specific compound you’ve asked about could potentially be of interest in this context, particularly due to the presence of the fluorine atom, which is often useful in medicinal chemistry.

Properties

IUPAC Name

2-(4-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO2/c1-9-8-10(15)6-7-11(9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWOQSZBVGPYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374617
Record name 2-(4-Fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

815631-56-2
Record name 2-(4-Fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 815631-56-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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